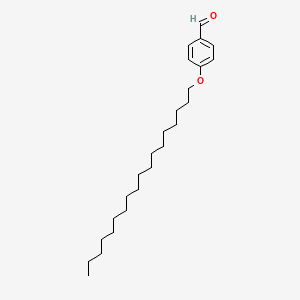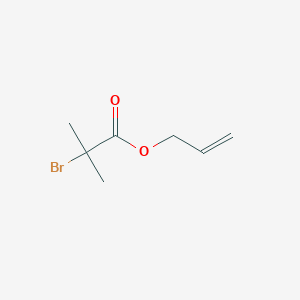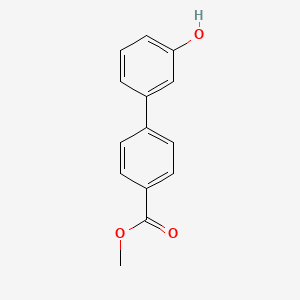
2-(4-Methoxyphenyl)pyrrolidine
Übersicht
Beschreibung
WAY-653005 is a chemical compound known for its role as a kappa opioid receptor antagonist. It has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily used in scientific research to study the effects of kappa opioid receptor antagonism.
Wissenschaftliche Forschungsanwendungen
WAY-653005 wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Es wird verwendet, um die chemischen Eigenschaften und Reaktionen von Kappa-Opioid-Rezeptor-Antagonisten zu untersuchen.
Biologie: Es wird verwendet, um die biologischen Auswirkungen des Kappa-Opioid-Rezeptor-Antagonismus zu untersuchen, einschließlich seiner Auswirkungen auf die Schmerzempfindung und die Stimmungsregulation.
Medizin: Es wird in vorklinischen Studien verwendet, um potenzielle therapeutische Anwendungen für Erkrankungen wie Depression, Angstzustände und Sucht zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Kappa-Opioid-Rezeptor abzielen.
5. Wirkmechanismus
WAY-653005 entfaltet seine Wirkung durch Bindung an den Kappa-Opioid-Rezeptor, eine Art G-Protein-gekoppelter Rezeptor. Diese Bindung hemmt die Aktivität des Rezeptors, was zu einer Verringerung der Wirkungen führt, die durch endogene Kappa-Opioid-Peptide vermittelt werden. Zu den beteiligten molekularen Zielen und Wegen gehören die Hemmung der Adenylatcyclase-Aktivität, die Reduktion des cyclischen Adenosinmonophosphat-Spiegels und die Modulation der Ionenkanalaktivität .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 2-(4-methoxyphenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . These compounds play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .
Biochemical Pathways
It is known that pyrrolidine derivatives, including this compound, have diverse enzyme inhibitory effects . This suggests that these compounds may interact with various biochemical pathways, leading to their downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives, including this compound, exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that these compounds may have various molecular and cellular effects.
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives, including this compound, can be modified to obtain the best adme/tox results for drug candidates . This suggests that these compounds may be designed to be more effective and stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)pyrrolidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neural signaling pathways. Additionally, this compound has been found to bind to endothelin-A receptors, acting as an antagonist . This binding interaction can modulate vascular tone and blood pressure, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis and cellular bioenergetics . This modification improves neuronal tolerance to ischemic conditions by enhancing mitochondrial function and inhibiting apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft . This inhibition enhances cholinergic signaling, which can be beneficial in conditions such as Alzheimer’s disease. Additionally, this compound acts as an antagonist to endothelin-A receptors, preventing the binding of endothelin-1 and thus reducing vasoconstriction . These molecular interactions highlight the compound’s potential in modulating neural and vascular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of mitochondrial function and cellular bioenergetics in neuronal cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve neuronal survival . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes oxidative demethylation and subsequent conjugation reactions . These metabolic processes influence the compound’s bioavailability and duration of action. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in neuronal tissues, where it exerts its effects on mitochondrial function and cellular bioenergetics . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach target sites in the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial protein O-GlcNAcylation and improves mitochondrial homeostasis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The mitochondrial localization of this compound is essential for its neuroprotective effects under ischemic conditions .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für WAY-653005 sind in der öffentlichen Literatur nicht weit verbreitet. Es wird typischerweise durch organische Synthesemethoden synthetisiert, die die Bildung der Kernstruktur gefolgt von Modifikationen der funktionellen Gruppe beinhalten. Industrielle Produktionsverfahren würden wahrscheinlich ähnliche Syntheserouten umfassen, jedoch für die Großproduktion optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
WAY-653005 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
WAY-653005 ist unter den Kappa-Opioid-Rezeptor-Antagonisten aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Kappa-Opioid-Rezeptor einzigartig. Ähnliche Verbindungen sind:
Nor-Binaltorphimin: Ein weiterer Kappa-Opioid-Rezeptor-Antagonist mit einer anderen chemischen Struktur.
JDTic: Ein selektiver Kappa-Opioid-Rezeptor-Antagonist mit einer längeren Wirkdauer.
LY2456302: Ein Kappa-Opioid-Rezeptor-Antagonist mit potenziellen therapeutischen Anwendungen bei affektiven Störungen.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395996 | |
| Record name | 2-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74190-66-2 | |
| Record name | 2-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the benzodioxole group in 2-(4-methoxyphenyl)pyrrolidine-based endothelin receptor antagonists, and what happens when this group is modified?
A1: Research indicates that while the benzodioxole group is commonly found in endothelin receptor antagonists like A-127722 [(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid], it is not essential for potent antagonistic activity. [] Replacing the benzodioxole with oxygenated benzenes, like p-anisyl, resulted in compounds with low-nanomolar IC50 values for endothelin receptors. Furthermore, removing the oxygen atoms entirely from the benzodioxole, yielding dihydrobenzofuran analogs, led to even more potent compounds with subnanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. [] This discovery highlights the potential for developing novel, highly potent and selective endothelin receptor antagonists without the benzodioxole moiety.
Q2: How does the structure of this compound derivatives influence their interaction with endothelin receptors?
A2: The specific structure-activity relationships of this compound derivatives and their interactions with endothelin receptors are complex and can be influenced by various substitutions around the pyrrolidine core. For instance, the presence and position of substituents on the pyrrolidine ring, such as acetyloxy groups, can influence the overall conformation of the molecule and potentially impact its binding affinity. [, ] Research suggests that the N-terminus plays a significant role, as modifications in this region significantly impact binding affinity and receptor subtype selectivity. [] Further investigation into the precise structural features that govern the binding interactions and selectivity profiles of these compounds is crucial for designing more potent and selective endothelin receptor antagonists.
Q3: What are the potential therapeutic benefits of combining endothelin A receptor antagonists with other medications, particularly in the context of metabolic syndrome?
A3: Studies suggest that combining endothelin A receptor antagonists, such as ABT-627 (atrasentan), with thiazide diuretics like chlorthalidone might provide enhanced therapeutic benefits in managing metabolic syndrome. [] In a rat model, this combination therapy demonstrated superior blood pressure reduction and kidney protection compared to either drug alone. [] The combined treatment also significantly reduced markers of inflammation and oxidative stress, further supporting its potential in mitigating metabolic syndrome complications. These findings highlight the potential of combination therapies targeting multiple pathways for more effective management of complex metabolic disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
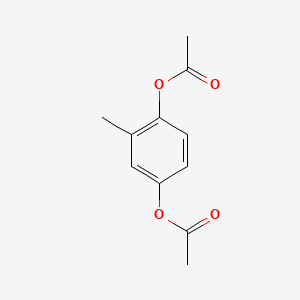
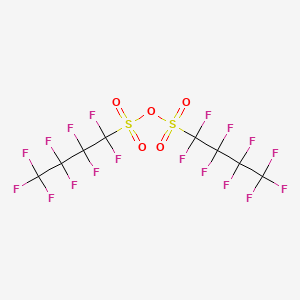

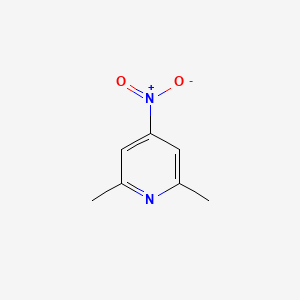
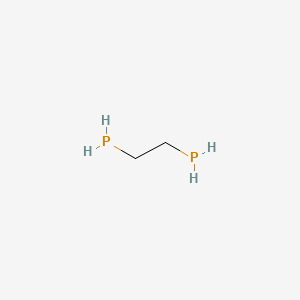
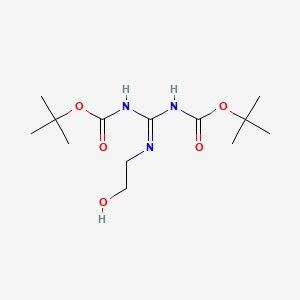
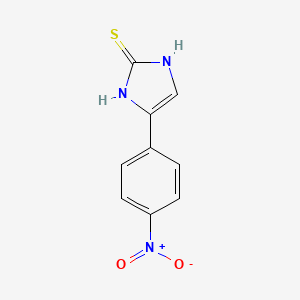
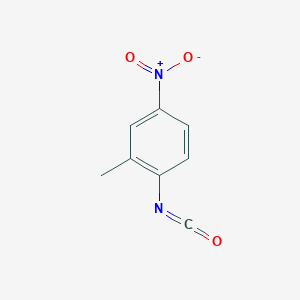
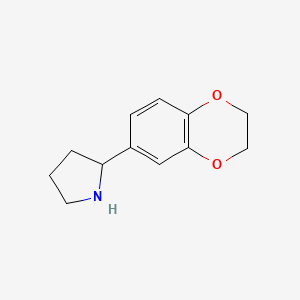
![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
